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Compound of Interest

Compound Name: N-Cinnamylpiperidine

CAS No.: 5882-82-6

Cat. No.: B15193225

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The N-cinnamylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing

in a variety of compounds targeting diverse biological systems. Understanding the structure-

activity relationship (SAR) of this class of molecules is crucial for the rational design of novel

therapeutics with enhanced potency and selectivity. This guide provides a comparative analysis

of N-cinnamylpiperidine analogs and related structures, summarizing key quantitative data,

detailing experimental protocols, and visualizing important structural and functional

relationships.

Core Structure and Key Modification Points
The fundamental N-cinnamylpiperidine structure consists of a piperidine ring N-substituted

with a cinnamyl group. The key points for chemical modification to explore the SAR are:

R1 (Piperidine Ring Substitution): Modifications on the piperidine ring can influence

lipophilicity, steric bulk, and interaction with the target protein.
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R2 (Cinnamyl Moiety Substitution): Substituents on the phenyl ring of the cinnamyl group

can modulate electronic properties, hydrophobicity, and hydrogen bonding potential.

Linker Modification: Alterations to the double bond of the cinnamyl linker (e.g., saturation)

can impact conformational flexibility.
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Caption: Key modification points on the N-cinnamylpiperidine scaffold.

Comparative Biological Activities
N-cinnamylpiperidine analogs and related structures have been investigated for a range of

biological activities, most notably as calcium channel blockers and monoamine transporter

ligands.

N-type Calcium Channel Blockade
N-type (Cav2.2) calcium channels are crucial for neurotransmitter release and are a key target

for the treatment of chronic pain. While direct SAR data for a series of N-cinnamylpiperidine
analogs is limited, studies on structurally similar diphenylpiperazine N-type calcium channel

inhibitors provide valuable insights.

Table 1: SAR of Diphenylpiperazine Analogs as N-type Calcium Channel Blockers
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Compound
R (Substitution on
Piperazine)

IC50 (nM) vs. N-
type (Cav2.2)

Selectivity vs. L-
type

1 H 150 >100-fold

2 4-fluorophenyl 50 ~500-fold

3 4-methoxyphenyl 80 ~300-fold

4 3,3-diphenylpropyl 10 >1200-fold

Data synthesized from studies on diphenylpiperazine analogs.

The data suggests that increasing the lipophilicity and steric bulk on the piperazine nitrogen

(analogous to the piperidine nitrogen in our core structure) can significantly enhance potency

and selectivity for N-type calcium channels.

The inhibitory activity of compounds on N-type calcium channels is typically determined using

whole-cell patch-clamp electrophysiology.

Electrophysiology Workflow

HEK293 cells stably expressing
 human Ca_v2.2 channels Whole-cell patch-clamp configuration Voltage clamp to -80 mV Depolarizing pulse to +10 mV

 to elicit Ca²⁺ currents Bath application of test compound Measure reduction in
 peak current amplitude Calculate IC₅₀ values

Click to download full resolution via product page

Caption: Workflow for assessing N-type calcium channel blockade.

Monoamine Transporter Inhibition
Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine

transporter (NET), and serotonin transporter (SERT), are primary targets for antidepressants

and psychostimulants. The N-cinnamylpiperidine scaffold shares structural similarities with

known MAT inhibitors.

Table 2: Binding Affinities (Ki, nM) of Representative Piperidine-based MAT Ligands
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Compound N-Substituent DAT Ki (nM) NET Ki (nM) SERT Ki (nM)

GBR 12935 Diphenylmethyl 1.5 250 3000

Methylphenidate Methyl 15 30 2000

Vanoxerine

(GBR 12909)

Bis(4-

fluorophenyl)met

hyl

0.8 150 1500

Data represents known piperidine-based MAT inhibitors and is for comparative purposes.

These data highlight that the nature of the N-substituent on the piperidine ring is a major

determinant of both potency and selectivity for the different monoamine transporters. It is

anticipated that N-cinnamyl substitution would also confer significant activity at these

transporters, with the specific substitution pattern on the cinnamyl ring fine-tuning the selectivity

profile.

The affinity of compounds for monoamine transporters is commonly determined through

competitive radioligand binding assays.
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Radioligand Binding Assay Workflow

Prepare cell membranes expressing
 the target transporter (DAT, NET, or SERT)

Incubate membranes with a specific
 radioligand (e.g., [³H]WIN 35,428 for DAT)

Add increasing concentrations
 of the test compound

Separate bound and free radioligand
 by rapid filtration

Quantify radioactivity of bound ligand
 using liquid scintillation counting

Determine the IC₅₀ and calculate
 the K_i value

Click to download full resolution via product page

Caption: Workflow for radioligand binding assays at monoamine transporters.

Inferred Structure-Activity Relationships and Future
Directions
Based on the comparative data from structurally related compound classes, the following SAR

trends for N-cinnamylpiperidine analogs can be inferred:
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Piperidine Ring: Introduction of small alkyl or polar substituents on the piperidine ring could

modulate pharmacokinetic properties without drastically affecting potency.

Cinnamyl Phenyl Ring:

Electron-withdrawing groups (e.g., halogens) are likely to enhance potency at certain

targets, such as N-type calcium channels.

Electron-donating groups (e.g., methoxy) may shift selectivity towards monoamine

transporters.

Cinnamyl Linker: Saturation of the double bond to form an N-phenylpropylpiperidine analog

would increase conformational flexibility, which could impact potency and selectivity

depending on the target's binding pocket topology.

Inferred SAR for N-Cinnamylpiperidines

Piperidine Moiety Cinnamyl Moiety

Predicted Biological Effect

N-Cinnamylpiperidine Scaffold
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Modulate PK properties Electron-Withdrawing Groups
(e.g., -Cl, -F)

Electron-Donating Groups
(e.g., -OCH₃)

↑ N-type Ca²⁺ Channel
 Blockade Potency

↑ Monoamine Transporter
 Affinity/Selectivity ↑ Conformational Flexibility
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Caption: Inferred SAR pathways for N-cinnamylpiperidine analogs.

Future research should focus on the systematic synthesis and evaluation of a focused library of

N-cinnamylpiperidine analogs to confirm these inferred SAR trends. Such studies will be

instrumental in optimizing this promising scaffold for specific therapeutic applications, from

chronic pain to neurological disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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